N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
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Overview
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a sulfonamide group, a chloro-substituted phenol, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxy-3-methylbenzene and 4-methylbenzene.
Formation of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves a coupling reaction between the intermediate sulfonamide and the ethene derivative under appropriate conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- N-(5-chloro-2-hydroxy-3-methylphenyl)-2-phenylethene-1-sulfonamide
- N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethane-1-sulfonamide
Uniqueness
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-3-5-13(6-4-11)7-8-22(20,21)18-15-10-14(17)9-12(2)16(15)19/h3-10,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXAIYZIYHJJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC(=C2)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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